Benzenamine, N-(1-methylethyl)-N-nitroso-
Overview
Description
Benzenamine, N-(1-methylethyl)-N-nitroso-, also known as N-isopropyl-N-nitrosoaniline, is an organic compound with the molecular formula C9H12N2O. This compound is part of the nitrosoamines family, which are known for their diverse applications and potential health impacts. Nitrosoamines are characterized by the presence of a nitroso group (-NO) attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-methylethyl)-N-nitroso- typically involves the nitrosation of N-isopropylaniline. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is typically conducted at low temperatures to control the formation of the nitroso compound.
Industrial Production Methods
Industrial production of Benzenamine, N-(1-methylethyl)-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1-methylethyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of N-isopropylaniline.
Reduction: N-isopropylaniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenamine, N-(1-methylethyl)-N-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, contributing to research on cancer and genetic mutations.
Medicine: Investigated for its effects on biological systems and potential therapeutic applications.
Industry: Utilized in the production of rubber chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-methylethyl)-N-nitroso- involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to potential mutagenic and carcinogenic effects. The compound can also undergo metabolic activation, forming reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Similar Compounds
N-nitrosodimethylamine (NDMA): Another nitrosoamine with similar mutagenic properties.
N-nitrosodiethylamine (NDEA): Known for its carcinogenic effects.
N-nitrosomorpholine (NMOR): Used in research for its toxicological properties.
Uniqueness
Benzenamine, N-(1-methylethyl)-N-nitroso- is unique due to its specific structural features, such as the isopropyl group attached to the nitrogen atom. This structural variation influences its reactivity and interaction with biological molecules, making it distinct from other nitrosoamines.
Properties
IUPAC Name |
N-phenyl-N-propan-2-ylnitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKUYAZCYTQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482373 | |
Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24642-83-9 | |
Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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